REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:15]=[CH:14][C:11]([CH:12]=[O:13])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.O[C:17]([CH3:22])([CH3:21])[C:18]([OH:20])=[O:19].O.C1(C)C=CC(S(O)(=O)=O)=CC=1.C([Mg]Cl)(C)(C)C.[Mg].C(Cl)(C)(C)C.Cl>ClC1C=CC=CC=1.CCOCC.O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:15]=[CH:14][C:11]([CH2:12][O:13][C:17]([CH3:22])([CH3:21])[C:18]([OH:20])=[O:19])=[CH:10][CH:9]=2)=[CH:6][CH:7]=1 |f:2.3|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
41.5 g
|
Type
|
reactant
|
Smiles
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ClC1=CC=C(C=C1)C1=CC=C(C=O)C=C1
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Name
|
|
Quantity
|
29.7 g
|
Type
|
reactant
|
Smiles
|
OC(C(=O)O)(C)C
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
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O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
2-[4-(4-chlorophenyl)-phenyl]-5,5-dimethyl-1,3-dioxolanone-4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
t-butyl magnesium chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Mg]Cl
|
Name
|
|
Quantity
|
1.61 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
9.33 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 1 hour at 0° to 5° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
The solution was then cooled
|
Type
|
WASH
|
Details
|
washed successively with 10% w/v sodium carbonate solution (500 ml.) and water (2×500 ml.)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
diluted with fresh chlorobenzene to a volume of 350 ml
|
Type
|
CUSTOM
|
Details
|
to give a solution
|
Type
|
ADDITION
|
Details
|
containing 14.3%
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
WASH
|
Details
|
washed with water (2×100 ml.)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C1=CC=C(COC(C(=O)O)(C)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.23 g | |
YIELD: CALCULATEDPERCENTYIELD | 15.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |